Tricyclo[3.3.2.02,4]decane Tricyclo[3.3.2.02,4]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18520194
InChI: InChI=1S/C10H16/c1-2-7-4-5-8(3-1)10-6-9(7)10/h7-10H,1-6H2
SMILES:
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

Tricyclo[3.3.2.02,4]decane

CAS No.:

Cat. No.: VC18520194

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[3.3.2.02,4]decane -

Specification

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name tricyclo[3.3.2.02,4]decane
Standard InChI InChI=1S/C10H16/c1-2-7-4-5-8(3-1)10-6-9(7)10/h7-10H,1-6H2
Standard InChI Key VVHCCYBFDANGIB-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC(C1)C3C2C3

Introduction

Molecular Architecture and Stereochemical Features

Core Skeletal Framework

The tricyclo[3.3.2.0²,⁸]decane skeleton consists of a central cyclopropane ring fused to two bicyclic bridges, creating a rigid cage structure. Gas-phase electron diffraction (GED) and quantum mechanical calculations reveal critical bond-length variations across the framework . The cyclopropane ring exhibits shortened C–C bonds at 1.496(7) Å, consistent with the strain-induced rehybridization of carbon orbitals. Adjacent bonds lengthen to 1.527(10) Å, while bridgehead bonds measure 1.548(16) Å, reflecting reduced strain in these regions .

Valence angles at critical junctions deviate markedly from tetrahedral geometry. The singular bridgehead carbon exhibits a CACAC angle of 113.0(8)°, while angles adjacent to the cyclopropane ring expand to 122.3(20)° . These distortions arise from the interplay of ring strain and torsional effects, with the two-carbon bridges adopting a twisted conformation (dihedral angle: 43(2)°) to alleviate steric clashes .

Bridgehead Inversion Dynamics

X-ray crystallographic studies of related tricyclic systems, such as 8,8-dichlorotricyclo[3.2.1.0⁶]octane, demonstrate "inverted" tetrahedral geometries at bridgehead carbons, where substituents occupy one hemisphere of the coordination sphere . While direct evidence for such inversion in tricyclo[3.3.2.0²,⁸]decane remains limited, computational models suggest similar stereoelectronic constraints may influence its reactivity.

Synthetic Methodologies and Isomer Control

Cyclopropanation Strategies

The synthesis of tricyclo[3.3.2.0²,⁸]decane derivatives often begins with cyclopropanation of precursor olefins. Methylenation of bullvalene (tricyclo[3.3.2.0²,⁸]deca-3,6,9-triene) using diazomethane/CuCl yields a mixture of homobullvalene isomers, while the Simmons-Smith reagent preferentially generates trishomobullvalene (10) alongside exo,exo-bishomobullvalene (23) . Selectivity in these reactions depends on the steric accessibility of reaction sites and the directing effects of existing substituents.

Kolbe Oxidation Route

Alternative approaches employ Kolbe electrolysis of cis-dicarboxylic acids to construct related tricyclic frameworks. For example, oxidation of appropriately substituted diacids generates tricyclo[4.2.2.0²,⁵]deca-3,7,9-triene derivatives, demonstrating the method’s versatility for introducing functional groups such as nitriles, esters, and epoxides .

Thermal and Photochemical Behavior

Thermal Stability Thresholds

Comparative studies reveal enhanced thermal stability for barrelene-derived tricyclics versus bullvalene analogs. Bishomobarrelenes (14, 15) and trishomobarrelene (5) withstand temperatures up to 450°C for 30-second intervals without decomposition, whereas homobullvalenes (22, 23, 10) undergo rearrangement under similar conditions . This disparity likely stems from differences in ring strain and bridge flexibility.

Photoinduced Transformations

UV irradiation of bishomobarrelene 14 induces intramolecular [π2 + σ2] cycloaddition, yielding pentacyclo[5.2.1.0²,⁹.0³,⁵.0⁶,⁸]decan (24) . Such photoreactions highlight the compound’s utility as a precursor to highly strained polycyclic architectures.

Functionalization at Bridgehead Positions

Electrophilic Substitution

Bridgehead carbons in tricyclo[3.3.2.0²,⁸]decane derivatives exhibit unique reactivity toward electrophiles. Dichlorocarbene insertion, autoxidation, and photochlorination selectively functionalize these positions, as demonstrated by the formation of bridgehead chlorides (25c, 26c, 27c) and their rapid hydrolysis to stable alcohols (25b, 26b, 27b) .

Table 1: Bridgehead Functionalization Products

Starting MaterialReagentProductYield (%)
5Cl2C:25c (Cl)78
10O2, hv26b (OH)92
10Cl2, hv27c (Cl)85

Computational and Spectroscopic Characterization

Quantum Chemical Modeling

Density functional theory (DFT) calculations corroborate experimental bond-length and angle measurements, with deviations <1% for key structural parameters . Natural bond orbital (NBO) analysis identifies significant hyperconjugative interactions between adjacent σ(C–C) and σ*(C–C) orbitals, stabilizing the distorted geometry.

Vibrational Spectroscopy

IR and Raman spectra of tricyclo[3.3.2.0²,⁸]decane show characteristic absorptions for cyclopropane ring vibrations (950–1050 cm⁻¹) and bridge C–H stretches (2850–2950 cm⁻¹). These signatures aid in distinguishing structural isomers during synthetic workflows.

Applications and Future Directions

The unique stereoelectronic profile of tricyclo[3.3.2.0²,⁸]decane derivatives positions them as valuable substrates for studying strain-dependent reactivity and designing molecular machines. Recent advances in selective functionalization suggest potential applications in:

  • Polymer Chemistry: As crosslinking agents for high-strength thermosets

  • Drug Discovery: Rigid scaffolds for conformational restriction of bioactive compounds

  • Materials Science: Templates for nanoporous crystal engineering

Future research should prioritize the development of enantioselective synthesis methods and exploration of supramolecular assembly properties.

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